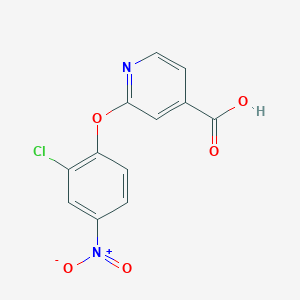![molecular formula C13H18N2 B1423526 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 169156-67-6](/img/structure/B1423526.png)
2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
“2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole” is an organic compound with the CAS Number: 169156-67-6 . Its IUPAC name is 5-methyl-4-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole . The molecular weight of this compound is 202.3 . It appears as a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole” is represented by the InChI code: 1S/C13H18N2/c1-15-9-11-7-14-8-12(11)13(15)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 .
Physical And Chemical Properties Analysis
“2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole” is a liquid at room temperature . Its molecular weight is 202.3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole has been studied for its synthetic pathways and structural characteristics. Research has shown the preparation of various substituted octahydropyrrolo[3,4-c]pyrroles, including 2-methyl variants, through multi-step processes from different starting materials, highlighting the compound's diverse synthetic routes and structural versatility (Ohnmacht et al., 1983).
Molecular Conformation and Hydrogen Bonding
Studies have also focused on the molecular conformation of derivatives of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole. The research reveals how different substituents impact the overall molecular structure and the formation of hydrogen-bonded sheets, offering insights into the compound's potential for designing novel molecular architectures (Quiroga et al., 2013).
Medicinal Chemistry and Biological Activity
In the field of medicinal chemistry, certain derivatives of octahydropyrrolo[3,4-c]pyrrole have been explored for their biological activities. For instance, novel octahydropyrrolo[3,4-c]pyrroles have been identified as selective orexin-2 antagonists, demonstrating potential applications in treating conditions like insomnia (Letavic et al., 2015).
Electronic and Structural Properties in Materials Science
In materials science, research has been conducted on the electronic and structural properties of compounds like 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole. The investigation of electronically intercommunicating iron centers in related pyrrole derivatives sheds light on their potential in electronic applications, such as in electrochemical devices and sensors (Hildebrandt et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-9-11-7-14-8-12(11)13(15)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAGDQCKRSLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



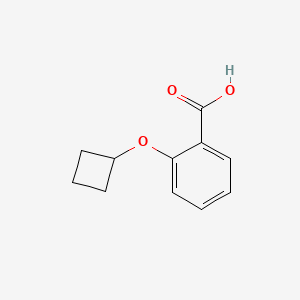
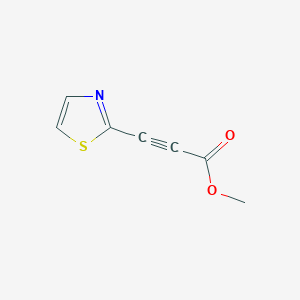
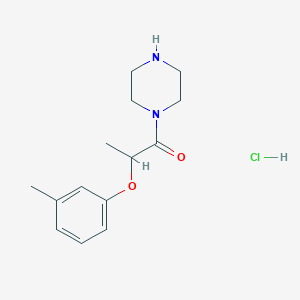
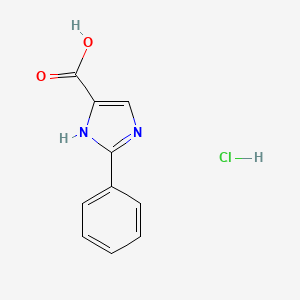
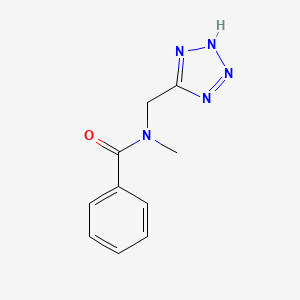

![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
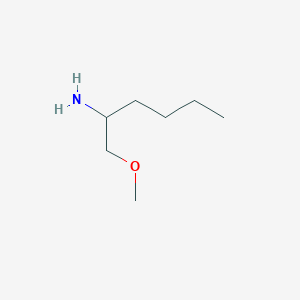
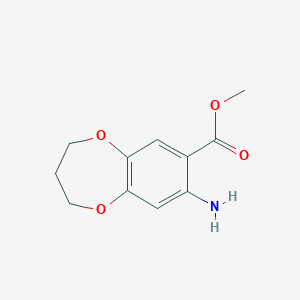
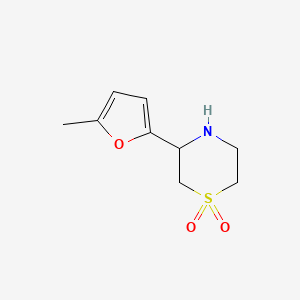
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)


